Chemical properties of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide
Chemical properties of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide
An In-Depth Technical Guide to the Chemical Properties of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide. As a molecule incorporating a substituted aromatic ring, a vinylogous amide (enaminone) system, and a pyrrolidine moiety, this compound holds potential interest for researchers in medicinal chemistry and materials science. The pyrrolidine ring, in particular, is a common feature in pharmaceuticals that can enhance aqueous solubility and modulate physicochemical properties.[1] This document synthesizes predicted data with established experimental methodologies to serve as a foundational resource for its synthesis, characterization, and handling. We present detailed protocols for its preparation, spectroscopic analysis, and safety precautions, grounded in authoritative chemical principles.
Molecular Structure and Identifiers
The structural features of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide—specifically the electron-donating pyrrolidine nitrogen conjugated with the carbonyl group and the electron-withdrawing 4-chlorophenyl ring—are key determinants of its chemical behavior, including its reactivity, spectral properties, and potential biological interactions.
| Property | Value / Identifier |
| IUPAC Name | N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)but-2-enamide |
| Molecular Formula | C₁₄H₁₇ClN₂O |
| Molecular Weight | 264.75 g/mol |
| CAS Number | Not assigned (as of this guide's publication) |
| Canonical SMILES | CC(=CC(=O)NC1=CC=C(C=C1)Cl)N2CCCC2 |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties
Direct experimental data for this specific molecule is not widely available. The following properties are predicted based on computational models and data from structurally analogous compounds, such as N-(4-Chlorophenyl)butanamide and various pyrrolidine derivatives.[2][3] These values provide a crucial baseline for experimental design, particularly in solubility and chromatography method development.
| Property | Predicted Value | Rationale / Analogous Compound Data |
| Melting Point (°C) | 110 - 140 | Analog N-(4-Chlorophenyl)butanamide has a melting point of 107°C.[2] The added rigidity and polarity from the enamine system may increase this value. |
| Boiling Point (°C) | > 350 | High due to amide and aromatic functionalities, leading to strong intermolecular forces. Analog N-(4-Chlorophenyl)butanamide has a predicted boiling point of 324°C.[2] |
| LogP (Octanol/Water) | 2.5 - 3.5 | The chlorophenyl group increases lipophilicity, while the pyrrolidine and amide groups contribute polarity. Analogous pyrrolidine-containing structures show LogP values in this range.[3] |
| Aqueous Solubility | Low to Moderate | The presence of hydrogen bond acceptors (carbonyl oxygen, pyrrolidine nitrogen) may enhance solubility, but the aromatic ring limits it. The pyrrolidine motif is often incorporated into drug candidates to improve solubility.[1] |
| pKa (Basic) | 4.0 - 6.0 | The basicity is primarily attributed to the nitrogen of the pyrrolidine ring. This value is an estimate, as the vinylogous amide system will influence the nitrogen's basicity. |
Synthesis and Purification
The most logical and efficient synthesis of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide involves the condensation of a β-ketoamide with pyrrolidine. This is a classic method for forming enaminones. The starting β-ketoamide, N-(4-chlorophenyl)-3-oxobutanamide, can be readily prepared from 4-chloroaniline and diketene or ethyl acetoacetate.
Proposed Synthetic Workflow
The following diagram outlines the proposed two-step synthesis.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is based on standard procedures for enamine synthesis.[4][5]
Materials:
-
N-(4-chlorophenyl)-3-oxobutanamide
-
Pyrrolidine (freshly distilled)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane, Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add N-(4-chlorophenyl)-3-oxobutanamide (1.0 eq), toluene (approx. 0.2 M), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Addition of Pyrrolidine: Add pyrrolidine (1.2 eq) to the flask.
-
Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is azeotropically removed (typically 4-6 hours).
-
Causality Insight: The removal of water drives the equilibrium towards the formation of the enamine product, ensuring a high yield. The Dean-Stark trap is essential for this process.
-
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Methodology:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is the preferred method for high purity.
-
Column Chromatography: If the product is an oil or recrystallization is ineffective, purify via silica gel column chromatography.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Elution: Use a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 50% ethyl acetate) to elute the product. Monitor fractions by Thin Layer Chromatography (TLC).
-
Self-Validation: Combine fractions containing the pure product (as determined by a single spot on TLC) and remove the solvent in vacuo to yield the purified N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide.
-
Spectroscopic and Analytical Characterization
Comprehensive characterization is required to confirm the structure and purity of the synthesized compound. The following techniques are standard for organic molecules.[6][7]
Expected Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Frequency |
| ¹H NMR (CDCl₃, 400 MHz) | -CH₃ | ~2.1 ppm (singlet) |
| Vinyl -CH= | ~4.8 ppm (singlet) | |
| Pyrrolidine -CH₂- (alpha to N) | ~3.2 ppm (triplet) | |
| Pyrrolidine -CH₂- (beta to N) | ~1.9 ppm (multiplet) | |
| Aromatic Ar-H | ~7.2-7.5 ppm (two doublets, AA'BB' system) | |
| Amide -NH- | ~8.0-9.0 ppm (broad singlet) | |
| ¹³C NMR (CDCl₃, 100 MHz) | -CH₃ | ~20 ppm |
| Pyrrolidine -CH₂- | ~25, 48 ppm | |
| Vinyl =CH- | ~90 ppm | |
| Aromatic C-Cl, C-H | ~125-138 ppm | |
| Amide C=O | ~165 ppm | |
| Vinyl =C-N | ~160 ppm | |
| FT-IR (ATR) | N-H Stretch (Amide) | ~3300 cm⁻¹ |
| C=O Stretch (Amide) | ~1640 cm⁻¹ | |
| C=C Stretch (Alkene) | ~1590 cm⁻¹ | |
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 265.11 (for C₁₄H₁₈ClN₂O⁺) |
Analytical Workflow
The following workflow ensures unambiguous identification and purity assessment.
Caption: Workflow for structural confirmation and purity analysis.
Experimental Protocol: HPLC Purity Analysis
This method is a standard approach for determining the purity of novel compounds.[8][9]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Time 0-1 min: 10% B
-
Time 1-10 min: Gradient from 10% to 95% B
-
Time 10-12 min: Hold at 95% B
-
Time 12-13 min: Return to 10% B
-
Time 13-15 min: Re-equilibration at 10% B
-
-
Detection: Monitor at 254 nm or a wavelength of maximum absorbance determined by a UV scan.
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >95% is typically required for subsequent biological or material screening.
Chemical Reactivity and Stability
-
Hydrolysis: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures. The enamine moiety is more susceptible to hydrolysis, especially in acidic conditions, which could lead to the cleavage of the pyrrolidine group and reversion to the β-ketoamide.
-
Oxidation/Reduction: The double bond of the enamine system is susceptible to reduction via catalytic hydrogenation. The aromatic ring is generally stable to oxidation but can undergo reactions under harsh conditions.
-
Stability Testing Protocol: To assess stability, prepare solutions of the compound in various buffers (e.g., pH 4, 7.4, 9) and store them at controlled temperatures (e.g., room temperature, 40°C). Analyze the samples by HPLC at set time points (e.g., 0, 24, 48 hours) to monitor for degradation.
Safety and Handling
While no specific safety data exists for this compound, precautions should be based on analogous structures containing chlorophenyl and amide functionalities.[10][11]
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors.[12]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicological Hazards:
-
Skin/Eye Irritation: May cause skin and serious eye irritation.[11]
-
Ingestion: May be harmful if swallowed.
-
Inhalation: May cause respiratory irritation.
-
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep container tightly closed.
Conclusion
This guide provides a detailed technical framework for the synthesis, characterization, and handling of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide. By leveraging predictive data and established, robust experimental protocols for analogous compounds, researchers are equipped with the necessary information to confidently work with this molecule. The proposed workflows for synthesis and analysis are designed to be both efficient and self-validating, ensuring high-quality material for further investigation in drug discovery and related scientific fields.
References
- Cayman Chemical. (2025, August 27).
- Castrol. (2025, July 1).
- U.S. Environmental Protection Agency (EPA). (2025, October 15). N-(4-Chlorophenyl)butanamide Properties.
- Pfizer.
- PubChem. N-(4-Chlorophenyl)-N-(1-phenylethyl-4-piperidyl)butanamide - Chemical and Physical Properties.
- Combi-Blocks, Inc. (2023, July 11).
- Fisher Scientific. (2023, August 22). SAFETY DATA SHEET - 4-(4-Chlorophenyl)but-3-en-2-one.
- Acta Crystallographica Section E: Structure Reports Online. (2008). N-(4-Chlorophenyl)pyrrolidine-1-carboxamide. PMC.
- Cheméo. Chemical Properties of Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- (CAS 91-82-7).
- CymitQuimica. 2-Butenamide, 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-, (2Z)- Chemical properties.
- PubChem. 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine - Chemical and Physical Properties.
- Cheméo. Chemical Properties of Butanamide,N-(2-chlorophenyl)- (CAS 33694-15-4).
- ResearchGate. (2025, August 7). Synthesis of N-(4-Chlorobutyl)
- Restek.
- MDPI. (2019, October 24).
- MDPI. (2024, April 1). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide.
- NIST. Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- Mass Spectrum.
- PubMed. (2023, January 15). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA.
- PharmaBlock.
- IUCrData. (2023). The synthesis and structural properties of a chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)
- ResearchGate. (2025, October 16). (PDF)
- BenchChem. An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine.
- MDPI. (2022, December 29). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide.
- Restek. (2025, October 7). Method Development Guide for Novel Psychoactive Substances.
- MDPI. (2024, February 15).
- PubMed. Chemical and biochemical studies of 2-propynylpyrrolidine derivatives. Restricted-rotation analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5).
- PubMed. (2019, March 15). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.
- Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide.
- PubChemLite. (2s)-n-[(3r)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]-2-(phenylcarbamoylamino)propanamide.
- MDPI. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
- ResearchGate. (PDF) N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- (CAS 91-82-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. N-(4-Chlorophenyl)pyrrolidine-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and structural properties of a chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)trichloridozincate coordination complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Method Development Guide for Novel Psychoactive Substances [discover.restek.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. msdspds.castrol.com [msdspds.castrol.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. cdn.pfizer.com [cdn.pfizer.com]
